methyl 4-[7-chloro-2-(2-morpholin-4-ylethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate
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Overview
Description
Methyl 4-[7-chloro-2-(2-morpholin-4-ylethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound. It contains a morpholine ring, which is a common feature in many pharmaceuticals . Morpholine derivatives are known to have a wide variety of pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The morpholine ring, for example, is a six-membered ring with two heteroatoms, oxygen and nitrogen .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the morpholine ring could influence its solubility and reactivity .Scientific Research Applications
Solvatochromic Shift Studies
- Research has investigated the absorption and fluorescence characteristics of similar compounds in organic solvents. Such studies are significant for understanding solute–solvent interactions and intramolecular charge transfer, which are crucial in fields like dye chemistry and molecular electronics (Deepa et al., 2013).
Synthesis of Related Compounds
- The synthesis of structurally similar compounds has been explored for their potential use in pharmaceuticals and materials science. These syntheses often involve complex reactions and can lead to the development of new chemical entities with unique properties (Rao et al., 2014).
Pharmacological Applications
- Certain compounds with structural similarities have been studied for their pharmacological activities, such as inverse agonism at cannabinoid receptors. This research is significant for drug development, particularly in the field of neuropharmacology and pain management (Landsman et al., 1997).
Electropolymerization and Electrochromic Properties
- Studies on electropolymerization and electrochromic properties of related pyrrole derivatives are relevant for the development of advanced materials, especially in the field of smart coatings and sensors (Almeida et al., 2017).
Theoretical and Computational Chemistry
- Computational chemistry studies involving similar compounds contribute to the understanding of their electronic structures and potential applications in fields like organic electronics and photonics (Halim & Ibrahim, 2017).
Synthesis and Biodegradability of Ionic Liquids
- Research on the synthesis and properties of morpholinium-based ionic liquids, including their biodegradability and toxicity, is crucial for environmental chemistry and green chemistry applications (Pernak et al., 2011).
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be definitively identified. It is known that morpholine derivatives have a wide variety of pharmacological activities
Mode of Action
It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes . The presence of the morpholine ring, a common feature in many pharmacologically active compounds, may play a key role in these interactions .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the broad range of activities associated with morpholine derivatives, it is likely that multiple pathways could be affected
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given the pharmacological activity of morpholine derivatives, it is likely that the compound could have multiple effects at the molecular and cellular level .
Future Directions
Properties
IUPAC Name |
methyl 4-[7-chloro-2-(2-morpholin-4-ylethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O6/c1-32-25(31)16-4-2-15(3-5-16)21-20-22(29)18-14-17(26)6-7-19(18)34-23(20)24(30)28(21)9-8-27-10-12-33-13-11-27/h2-7,14,21H,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCHPYUBMHZECL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2CCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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